molecular formula C19H15N3O2 B2723062 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile CAS No. 303995-74-6

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No.: B2723062
CAS No.: 303995-74-6
M. Wt: 317.348
InChI Key: QGQHNZOYGOYNMH-VAWYXSNFSA-N
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Description

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a chemical compound with the molecular formula C19H15N3O2 It is known for its unique structure, which includes an isoxazole ring, a phenyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with a suitable vinyl compound, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(4-Aminoanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
  • 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
  • 5-[2-(4-Nitroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile

Uniqueness

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a versatile building block in synthetic chemistry.

Biological Activity

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile, a compound with the CAS number 303995-74-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the oxazole ring and various substituents that influence its biological activity. The molecular formula is C19H15N3O2C_{19}H_{15}N_3O_2, with a molecular weight of 315.34 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study : In vitro assays demonstrated that this compound has significant activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values reported in the low micromolar range (e.g., IC50 = 5.6 µM against HeLa cells) .
Cell LineIC50 (µM)
HeLa5.6
Caco-27.8
MCF7 (Breast)10.2

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0195 mg/mL against E. coli and also demonstrated activity against Staphylococcus aureus and Candida albicans .
Bacterial StrainMIC (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties.

  • Mechanism : It is hypothesized that the compound inhibits viral replication by interfering with viral RNA polymerase activity.
  • Research Findings : Preliminary data suggest an EC50 value of approximately 32 µM against HCV NS5B, indicating moderate antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxazole Ring : Contributes to the stability and interaction with biological targets.
  • Methoxy Substituent : Enhances lipophilicity, improving cellular uptake.
  • Amino Group : Plays a crucial role in receptor binding and activity modulation.

Properties

IUPAC Name

5-[(E)-2-(4-methoxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-23-16-9-7-15(8-10-16)21-12-11-18-17(13-20)19(22-24-18)14-5-3-2-4-6-14/h2-12,21H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQHNZOYGOYNMH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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